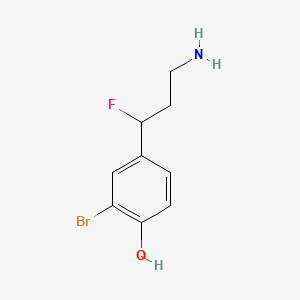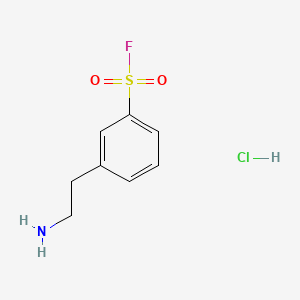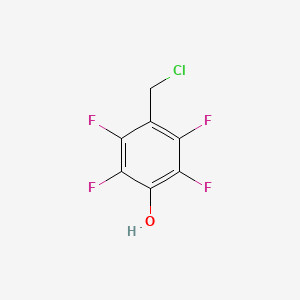
4-(Chloromethyl)-2,3,5,6-tetrafluorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2,3,5,6-tetrafluorophenol is an aromatic compound characterized by a benzene ring substituted with four fluorine atoms, a hydroxyl group, and a chloromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2,3,5,6-tetrafluorophenol typically involves the chloromethylation of 2,3,5,6-tetrafluorophenol. One common method is the Blanc chloromethylation, which involves the reaction of the aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions, and the catalyst protonates the formaldehyde carbonyl, making it more electrophilic. The aromatic ring then undergoes nucleophilic attack by the chloromethyl group, followed by rearomatization .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative catalysts and greener solvents may be employed to reduce environmental impact and improve safety.
化学反应分析
Types of Reactions
4-(Chloromethyl)-2,3,5,6-tetrafluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reaction conditions and reagents used.
Halogenation: The aromatic ring can be further halogenated under specific conditions, leading to the formation of polyhalogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Halogenation: Halogenation reactions typically require halogens (chlorine, bromine) and catalysts like iron or aluminum chloride.
Major Products
Phenolic Derivatives: Formed through nucleophilic substitution.
Quinones and Hydroquinones: Formed through oxidation and reduction reactions.
Polyhalogenated Derivatives: Formed through halogenation.
科学研究应用
4-(Chloromethyl)-2,3,5,6-tetrafluorophenol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Materials Science: Incorporated into polymers and materials to enhance properties such as thermal stability and chemical resistance.
Biological Research: Studied for its potential biological activities and interactions with biomolecules.
Pharmaceuticals: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
作用机制
The mechanism of action of 4-(Chloromethyl)-2,3,5,6-tetrafluorophenol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biomolecules, while the chloromethyl group can undergo nucleophilic substitution, leading to covalent modifications of target molecules . The fluorine atoms enhance the compound’s lipophilicity and stability, influencing its interactions with biological membranes and enzymes .
相似化合物的比较
Similar Compounds
4-(Chloromethyl)phenol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,3,5,6-Tetrafluorophenol:
4-(Bromomethyl)-2,3,5,6-tetrafluorophenol: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity and applications.
Uniqueness
4-(Chloromethyl)-2,3,5,6-tetrafluorophenol is unique due to the combination of its functional groups. The presence of both the chloromethyl and hydroxyl groups, along with the fluorine atoms, imparts distinct chemical properties, making it a valuable compound for various applications in organic synthesis, materials science, and pharmaceuticals.
属性
分子式 |
C7H3ClF4O |
|---|---|
分子量 |
214.54 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2,3,5,6-tetrafluorophenol |
InChI |
InChI=1S/C7H3ClF4O/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h13H,1H2 |
InChI 键 |
FYYDZKXCDSFSEK-UHFFFAOYSA-N |
规范 SMILES |
C(C1=C(C(=C(C(=C1F)F)O)F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine hydrochloride, trans](/img/structure/B13494542.png)

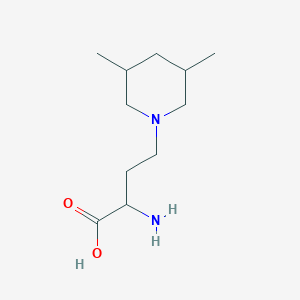
![N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride](/img/structure/B13494552.png)

![Benzyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13494565.png)
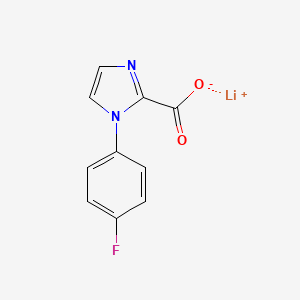
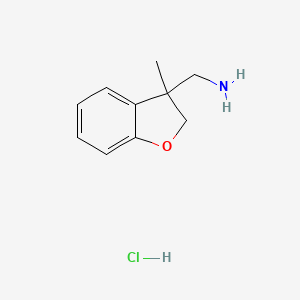
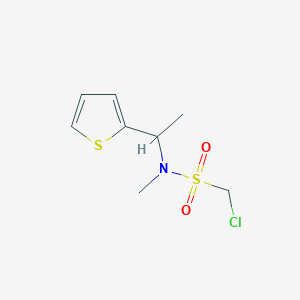
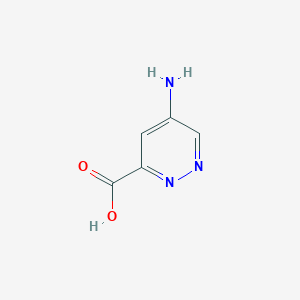
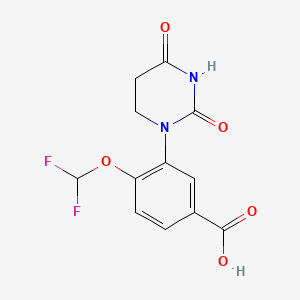
![Tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13494586.png)
